7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound characterized by its benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2-naphthol: Shares the methoxy group but differs in the core structure.
2-(2-phenylethyl)chromone: Similar in having a methoxy group and aromatic core but differs in the overall structure
Biological Activity
7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide is a synthetic compound that falls under the category of benzofuran derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The purpose of this article is to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C20H23N1O5
- Molecular Weight : 357.40 g/mol
This compound features a benzofuran core, which is known for its pharmacological significance.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of various benzofuran derivatives, demonstrating that modifications at specific positions on the benzofuran ring can enhance antiproliferative activity against cancer cell lines. For instance, compounds with methoxy groups at the C–6 position showed higher potency compared to those with substitutions at the C–7 position .
Table 1: Anticancer Activity of Benzofuran Derivatives
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
10h | MCF-7 | 0.46 |
10g | A549 | 0.39 |
10c | HepG2 | 0.25 |
The above table illustrates that the introduction of methoxy groups can significantly lower the IC50 values, indicating increased efficacy against cancer cell lines.
Antibacterial and Antifungal Activity
In addition to anticancer properties, benzofuran derivatives have demonstrated antibacterial and antifungal activities. A comprehensive study evaluated various monomeric alkaloids, including those related to benzofurans, against Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values were found to vary significantly based on structural modifications.
Table 2: Antimicrobial Activity of Benzofuran Derivatives
Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Candida albicans | 16.69 |
These findings suggest that the compound possesses moderate to good antimicrobial activity, making it a potential candidate for further development in therapeutic applications .
Case Studies
Several case studies have been conducted to explore the biological activities of benzofuran derivatives:
- Study on Anticancer Activity : A research article published in Pharmaceutical Research evaluated a series of benzofuran derivatives for their anticancer properties using MCF-7 and A549 cell lines. The study concluded that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Efficacy Study : Another study focused on the antibacterial effects of various benzofuran derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had significant inhibitory effects on bacterial growth, suggesting their potential use in treating bacterial infections .
Properties
IUPAC Name |
7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-15-9-5-4-8-14(15)18(25-3)12-21-20(22)17-11-13-7-6-10-16(24-2)19(13)26-17/h4-11,18H,12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTKEFPIXRMMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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